Introduction: The Role of Isotopic Labeling in Nicotine Research
Introduction: The Role of Isotopic Labeling in Nicotine Research
An In-Depth Technical Guide to (S)-(-)-Nicotine-d4: Properties, Structure, and Applications Prepared for: Researchers, Scientists, and Drug Development Professionals
(S)-(-)-Nicotine, the primary psychoactive alkaloid in tobacco, has been the subject of extensive research due to its complex pharmacological profile and addictive properties.[1] To accurately trace and quantify this molecule in biological systems, researchers rely on isotopically labeled analogues. (S)-(-)-Nicotine-d4 is a deuterated form of the naturally occurring (S)-enantiomer of nicotine, where four hydrogen atoms on the pyridine ring are replaced with deuterium.[2][3] This substitution results in a molecule that is chemically and biologically indistinguishable from the parent compound in most aspects but possesses a higher mass.
This key difference makes (S)-(-)-Nicotine-d4 an invaluable tool, primarily serving as an internal standard for quantitative analysis by mass spectrometry and as a tracer in metabolic and pharmacokinetic studies.[4][5] Its use allows for precise differentiation between exogenously administered nicotine and endogenous or tobacco-derived nicotine, providing clarity in complex biological matrices.[6][7] This guide offers a comprehensive overview of the chemical properties, structure, and critical applications of (S)-(-)-Nicotine-d4 (CAS Number: 284685-07-0).[2][8][9]
Chemical Structure and Physicochemical Properties
The fundamental structure of (S)-(-)-Nicotine-d4 consists of a pyridine ring linked to an N-methylpyrrolidine ring at the 3-position. The "(S)-(-)" designation refers to the stereochemistry at the chiral center (C2') of the pyrrolidine ring, which is the naturally occurring configuration.[1] The "-d4" suffix indicates that four hydrogen atoms on the pyridine ring have been substituted with deuterium isotopes.[3][10]
The IUPAC name for this compound is 2,3,4,6-tetradeuterio-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine.[3][11] This specific placement of deuterium atoms on the thermally stable pyridine ring ensures isotopic stability during analytical procedures.[12]
Caption: Comparison of (S)-(-)-Nicotine-d4 and (S)-(-)-Nicotine structures.
Data Presentation: Core Chemical Properties
The key physicochemical properties of (S)-(-)-Nicotine-d4 are summarized below. The increase in mass due to deuterium substitution is the most critical feature for its application.
| Property | Value | Source |
| CAS Number | 284685-07-0 | [2][3] |
| Molecular Formula | C₁₀H₁₀D₄N₂ | [2] |
| Molecular Weight | 166.26 g/mol | [2][3] |
| Exact Mass | 166.140805439 Da | [3][11] |
| Alternate Name | (−)-1-Methyl-2-[3-pyridyl]pyrrolidine-d4 | [2] |
| Stereochemistry | (S)-configuration | [3] |
Synthesis and Isotopic Labeling Insights
The synthesis of enantiomerically pure (S)-Nicotine is a well-documented process in organic chemistry.[13] Modern methods often involve a multi-step approach that includes the reduction of myosmine to produce racemic nornicotine, followed by enantiomeric separation and subsequent N-methylation to yield the desired (S)-nornicotine.[13][14]
The introduction of deuterium atoms is strategically performed during the synthesis of the pyridine precursor. Using deuterated starting materials or reagents in the construction of the pyridine ring ensures the stable incorporation of the heavy isotopes at the desired positions. This approach is superior to simple H-D exchange on the final nicotine molecule, which could lead to isotopic scrambling and a less defined product.
Core Applications in Research and Development
The utility of (S)-(-)-Nicotine-d4 is rooted in the principle of isotope dilution mass spectrometry (IDMS), a gold-standard method for high-accuracy quantification.
Tracer in Pharmacokinetic and Metabolic Studies
Understanding how nicotine is absorbed, distributed, metabolized, and excreted (ADME) is fundamental to pharmacology and toxicology. Deuterium-labeled nicotine allows researchers to administer a known quantity of the compound and precisely track its fate without interference from pre-existing nicotine in smokers.
-
Causality: The mass difference between nicotine (m/z 162) and nicotine-d4 (m/z 166) is easily resolved by a mass spectrometer. This allows for the simultaneous measurement of the labeled tracer and its unlabeled metabolites, as well as the baseline nicotine from tobacco use.
-
Field-Proven Insights: Landmark studies have used deuterium-labeled nicotine (d2) and cotinine (d4) to determine the fractional conversion of nicotine to its primary metabolite, cotinine, which is approximately 70-80% in most individuals.[6][15] These studies have also revealed significant individual variability in nicotine metabolism, helping to explain differences in smoking behavior and cancer risk.[7][16]
Internal Standard for Quantitative Bioanalysis
In clinical and forensic toxicology, accurate measurement of nicotine levels in biological fluids like blood, urine, and plasma is critical. (S)-(-)-Nicotine-d4 is the ideal internal standard for these assays.
-
Self-Validating System: An internal standard must behave identically to the analyte during sample preparation (e.g., extraction, derivatization) and analysis (e.g., chromatographic retention, ionization). Because deuterium substitution has a negligible effect on these properties, (S)-(-)-Nicotine-d4 co-elutes with nicotine and experiences similar matrix effects and extraction losses.[4][5]
-
Mechanism of Action: By adding a known amount of (S)-(-)-Nicotine-d4 to each sample at the beginning of the workflow, any sample-to-sample variation in recovery is nullified. The final quantification is based on the ratio of the analyte signal (nicotine) to the internal standard signal (nicotine-d4). This ratiometric approach provides highly precise and accurate results, which is essential for regulatory submissions and clinical diagnostics.[17][18]
Experimental Protocol: Quantification of Nicotine in Human Plasma via LC-MS/MS
This protocol outlines a standard, validated method for determining nicotine concentrations in plasma, employing (S)-(-)-Nicotine-d4 as an internal standard. This workflow is a cornerstone of clinical pharmacology studies involving nicotine.
Caption: Workflow for quantitative analysis of nicotine using an internal standard.
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of calibration standards by spiking known concentrations of (S)-(-)-Nicotine into a blank biological matrix (e.g., drug-free human plasma).
-
Sample Preparation:
-
To 100 µL of each plasma sample, calibrator, and quality control sample, add 10 µL of the internal standard working solution (e.g., 100 ng/mL of (S)-(-)-Nicotine-d4 in acetonitrile).[5]
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is critical for removing macromolecules that can interfere with the analysis.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Inject the prepared sample onto a reverse-phase C18 column. Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) to separate nicotine from other endogenous components.
-
Mass Spectrometry (MS): The column eluent is directed to an electrospray ionization (ESI) source operating in positive ion mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transition for Nicotine: Precursor ion (m/z) 163.1 → Product ion (m/z) 132.1.
-
MRM Transition for (S)-(-)-Nicotine-d4: Precursor ion (m/z) 167.1 → Product ion (m/z) 136.1.
-
-
Rationale: The MRM technique provides exceptional selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition, chemical noise is minimized, allowing for accurate quantification even at very low concentrations.[4][17]
-
-
Data Analysis:
-
Integrate the peak areas for both the nicotine and nicotine-d4 MRM transitions.
-
Calculate the peak area ratio (Nicotine Area / Nicotine-d4 Area) for all samples.
-
Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of nicotine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
(S)-(-)-Nicotine-d4 is an indispensable tool for researchers in pharmacology, toxicology, and regulatory science. Its properties as a stable, non-radioactive, isotopically labeled internal standard enable the highest levels of accuracy and precision in quantitative bioanalysis. The ability to distinguish administered nicotine from background levels has fundamentally advanced our understanding of nicotine's pharmacokinetics and metabolism. As analytical instrumentation continues to improve in sensitivity, the use of high-purity deuterated standards like (S)-(-)-Nicotine-d4 will remain a critical component of robust and reliable scientific investigation.
References
-
Benowitz, N. L., & Jacob, P. (1994). Metabolism of nicotine to cotinine studied by a dual stable isotope method. Clinical Pharmacology & Therapeutics, 56(5), 483–493. [Link]
-
Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 3-35. [Link]
-
(S)-(-)-Nicotine-d4 | CAS#:284685-07-0. Chemsrc. [Link]
-
(S)-(-)-Nicotine-d4 | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]
-
Forrest, A. R., et al. (1998). A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring. Annals of Clinical Biochemistry, 35(4), 522-7. [Link]
-
Benowitz, N. L., et al. (1995). Deficient C-oxidation of nicotine. Clinical Pharmacology & Therapeutics, 57(5), 580-6. [Link]
-
Total enantioselective synthesis of (S)-Nicotine. Organic Chemistry Portal. [Link]
-
Byrd, G. D., et al. (2005). Analysis of [3',3'-d2]-nicotine and [3',3'-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 823(1), 58-65. [Link]
-
Nicotine-d4 | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]
-
Deuterium-enriched, nicotine-derived compounds observed in smoke as a... ResearchGate. [Link]
-
Jaber, S., et al. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 481-495. [Link]
-
A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. ACS Publications. [Link]
-
Cheetham, A. G., et al. (2022). Analysis and differentiation of tobacco-derived and synthetic nicotine products. PLoS ONE, 17(4), e0267029. [Link]
-
Nicotine | C10H14N2 - PubChem. National Center for Biotechnology Information. [Link]
-
Nicotine D4 | 350818-69-8. SynZeal. [Link]
-
Leśniak, I., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(23), 5731. [Link]
-
METHOD FOR SYNTHESIZING (S)-NICOTINE. European Patent Office. [Link]
-
(PDF) Efficient Method of (S)-Nicotine Synthesis. ResearchGate. [Link]
-
(+/-)-Nicotine-D4. Cerilliant. [Link]
Sources
- 1. Nicotine | C10H14N2 | CID 89594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. (S)-(-)-Nicotine-d4 | C10H14N2 | CID 71312299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A solid phase extraction method for determination of nicotine in serum and urine by isotope dilution gas chromatography/mass spectrometry with selected ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (+\-)-Nicotine-D4 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 6. Nicotine Chemistry, Metabolism, Kinetics and Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deficient C-oxidation of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-(-)-Nicotine-d4 | CAS#:284685-07-0 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. (±)-Nicotine-d4 (pyridine-d4) | LGC Standards [lgcstandards.com]
- 11. Nicotine-d4 | C10H14N2 | CID 45040014 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Metabolism of nicotine to cotinine studied by a dual stable isotope method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. download.industrydocuments.ucsf.edu [download.industrydocuments.ucsf.edu]
- 17. Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
